N-(1-methylcyclohex-3-en-1-yl)spiro[3.3]heptane-2-carboxamide
Description
N-(1-methylcyclohex-3-en-1-yl)spiro[33]heptane-2-carboxamide is a complex organic compound characterized by its unique spirocyclic structure This compound features a spiro[33]heptane core, which is a bicyclic system where two rings share a single carbon atom The presence of a cyclohexene ring and a carboxamide group further adds to its structural complexity
Properties
IUPAC Name |
N-(1-methylcyclohex-3-en-1-yl)spiro[3.3]heptane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-14(6-3-2-4-7-14)16-13(17)12-10-15(11-12)8-5-9-15/h2-3,12H,4-11H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKANSKPEZSKVCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC=CC1)NC(=O)C2CC3(C2)CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methylcyclohex-3-en-1-yl)spiro[3.3]heptane-2-carboxamide typically involves multiple steps:
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Formation of the Spiro[3.3]heptane Core: : This can be achieved through a visible-light-induced intramolecular [2+2] cycloaddition of methylenecyclopropanes in the presence of a polypyridyl iridium(III) catalyst . This method allows for the rapid construction of the spirocyclic framework under mild conditions.
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Introduction of the Cyclohexene Ring: : The cyclohexene ring can be introduced via a Diels-Alder reaction, where a diene reacts with a dienophile to form the six-membered ring.
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Attachment of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition and Diels-Alder reactions, as well as automated systems for the amidation step to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or diols.
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Reduction: : Reduction reactions can target the carboxamide group, converting it to an amine.
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Substitution: : The spirocyclic core and the cyclohexene ring can undergo various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be used for the reduction of the carboxamide group.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), while alkylation can be performed using alkyl halides in the presence of a base.
Major Products
Epoxides and Diols: From oxidation reactions.
Amines: From reduction of the carboxamide group.
Halo- and Alkyl-Substituted Derivatives: From substitution reactions.
Scientific Research Applications
N-(1-methylcyclohex-3-en-1-yl)spiro[3.3]heptane-2-carboxamide has several applications in scientific research:
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Chemistry: : It serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
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Biology: : The compound can be used in the study of enzyme interactions and as a probe in biochemical assays due to its unique structure.
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Industry: : It can be used in the development of new materials, such as polymers and resins, due to its stable spirocyclic structure.
Mechanism of Action
The mechanism by which N-(1-methylcyclohex-3-en-1-yl)spiro[3.3]heptane-2-carboxamide exerts its effects depends on its specific application:
Molecular Targets: The compound may interact with enzymes or receptors, inhibiting or activating their function. For example, it could act as an enzyme inhibitor by binding to the active site and preventing substrate access.
Pathways Involved: The pathways involved would depend on the biological context, such as signal transduction pathways in cells where the compound acts as a modulator.
Comparison with Similar Compounds
Similar Compounds
Spiro[2.3]heptane Derivatives: These compounds share a similar spirocyclic core but with different ring sizes, leading to variations in chemical reactivity and biological activity.
Cyclohexane Derivatives: Compounds with a cyclohexane ring but lacking the spirocyclic structure, which affects their stability and reactivity.
Carboxamide Derivatives: Compounds with a carboxamide group but different core structures, influencing their interaction with biological targets.
Uniqueness
N-(1-methylcyclohex-3-en-1-yl)spiro[3.3]heptane-2-carboxamide is unique due to its combination of a spirocyclic core, a cyclohexene ring, and a carboxamide group. This unique structure imparts specific chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
